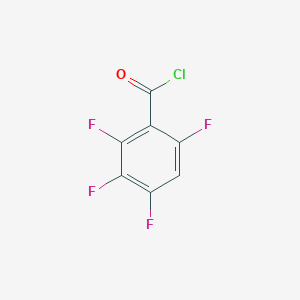

2,3,4,6-四氟苯甲酰氯

描述

2,3,4,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

科学研究应用

2,3,4,6-Tetrafluorobenzoyl chloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of various fluorinated compounds.

Biology: Used in the modification of biomolecules to study their interactions and functions.

Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

Industry: Utilized in the production of agrochemicals, including herbicides and insecticides.

作用机制

Target of Action

2,3,4,6-Tetrafluorobenzoyl chloride is an acylating agent that can react with a variety of nucleophiles . These nucleophiles include amines, alcohols, and thiols . The primary targets of this compound are therefore these nucleophilic substances, which play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets (nucleophiles) through acylation . In this process, 2,3,4,6-Tetrafluorobenzoyl chloride donates its acyl group to the nucleophile, resulting in the formation of amides, esters, or thioesters . This interaction leads to the modification of the nucleophile, which can alter its reactivity and other properties.

Result of Action

The molecular and cellular effects of 2,3,4,6-Tetrafluorobenzoyl chloride’s action are primarily due to its acylation of nucleophiles. This can result in the modification of biomolecules, potentially altering their function and activity. For example, it has been used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .

Action Environment

The action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzoyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can react with water to produce hydrogen fluoride and benzoyl chloride . Therefore, it should be handled and stored in a dry environment . Additionally, it should be used in a well-ventilated area due to its potential respiratory irritation .

准备方法

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2,3,4,6-tetrafluorobenzoyl chloride often involves the use of advanced fluorination techniques. These methods may include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

2,3,4,6-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,6-tetrafluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to form 2,3,4,6-tetrafluorobenzaldehyde under specific conditions.

Common Reagents and Conditions

Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

Sulfur Tetrafluoride: Employed in fluorination reactions.

Amines and Alcohols: React with 2,3,4,6-tetrafluorobenzoyl chloride to form amides and esters.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2,3,4,6-Tetrafluorobenzoic Acid: Formed through hydrolysis.

相似化合物的比较

Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but differs in the position of fluorine atoms.

2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains an additional fluorine atom, making it even more reactive.

2,5-Difluorobenzoyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.

Uniqueness

2,3,4,6-Tetrafluorobenzoyl chloride is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated compounds and in applications requiring precise control over molecular interactions .

生物活性

2,3,4,6-Tetrafluorobenzoyl chloride (CAS Number: 94695-48-4) is a fluorinated aromatic compound that has garnered attention for its potential applications in medicinal chemistry and as a biochemical reagent. Its unique structure, characterized by the presence of four fluorine atoms, enhances its reactivity and biological activity. This article explores the biological activity of 2,3,4,6-tetrafluorobenzoyl chloride, including its toxicological profile, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7HClF4O |

| Molecular Weight | 212.53 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 174.4 ± 35.0 °C |

| Flash Point | 90.0 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The biological activity of 2,3,4,6-tetrafluorobenzoyl chloride is closely linked to its toxicological properties. It is classified as a corrosive substance that can cause severe respiratory irritation and damage upon exposure. Key points regarding its toxicity include:

- Acute Toxicity : Inhalation can lead to lung edema and delayed respiratory symptoms, potentially resulting in reactive airways dysfunction syndrome (RADS) in sensitive individuals .

- Skin and Eye Irritation : The compound is known to cause significant irritation to skin and eyes upon contact .

- Long-term Effects : Prolonged exposure may lead to chronic respiratory issues and other systemic effects due to accumulation in the body .

Biological Applications

Despite its toxicity, 2,3,4,6-tetrafluorobenzoyl chloride serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in producing active pharmaceutical ingredients (APIs), particularly in the synthesis of fluoroquinolone antibiotics like Ofloxacin .

- Biochemical Research : The compound acts as a biochemical reagent in life sciences research, facilitating various chemical reactions due to its electrophilic nature .

Case Study 1: Synthesis of Fluoroquinolones

A study demonstrated the effective use of 2,3,4,6-tetrafluorobenzoyl chloride in synthesizing Ofloxacin. The reaction involved coupling with appropriate amines under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Case Study 2: Toxicological Assessment

Research evaluating the inhalation toxicity of tetrafluorobenzoyl chlorides highlighted significant respiratory effects in laboratory animals exposed to high concentrations. Symptoms included coughing and bronchial inflammation, underscoring the need for safety precautions when handling this compound .

属性

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。